molecular formula C5H7N3OS B13171437 1-Amino-3-(1,2,3-thiadiazol-4-yl)propan-2-one

1-Amino-3-(1,2,3-thiadiazol-4-yl)propan-2-one

Cat. No.: B13171437
M. Wt: 157.20 g/mol
InChI Key: CAPIWUPODXWCMP-UHFFFAOYSA-N
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Description

1-Amino-3-(1,2,3-thiadiazol-4-yl)propan-2-one is a compound belonging to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

The synthesis of 1-Amino-3-(1,2,3-thiadiazol-4-yl)propan-2-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide, or carbon disulfide . The reaction conditions often include the use of solvents like ethanol and the presence of catalysts such as triethylamine . Industrial production methods may involve scaling up these reactions with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Amino-3-(1,2,3-thiadiazol-4-yl)propan-2-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol, acetone, and catalysts such as potassium carbonate . The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

1-Amino-3-(1,2,3-thiadiazol-4-yl)propan-2-one can be compared with other thiadiazole derivatives, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C5H7N3OS

Molecular Weight

157.20 g/mol

IUPAC Name

1-amino-3-(thiadiazol-4-yl)propan-2-one

InChI

InChI=1S/C5H7N3OS/c6-2-5(9)1-4-3-10-8-7-4/h3H,1-2,6H2

InChI Key

CAPIWUPODXWCMP-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=NS1)CC(=O)CN

Origin of Product

United States

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